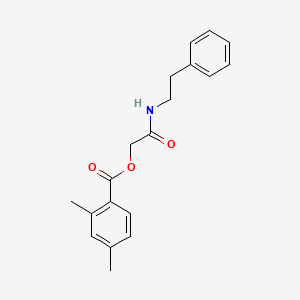

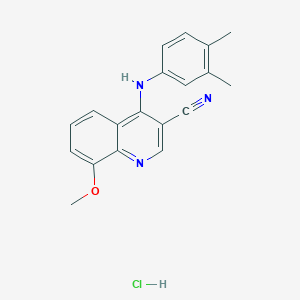

2-Oxo-2-(phenethylamino)ethyl 2,4-dimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-2-(phenethylamino)ethyl 2,4-dimethylbenzoate, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, a widely used pain medication. ODT has been found to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Research into similar compounds, such as 2-oxo compounds and their derivatives, has led to the development of various synthetic routes and applications in creating new chemical entities. For example, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the synthesis of acids and their derivatives with potential in various fields (Obydennov et al., 2013). Similarly, solvent-free conditions have been utilized for the synthesis of ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, highlighting a mild, efficient preparation method for certain carboxylates (Meziane, 1998).

Micellization and Polymer Applications

Poly[2-(dimethylamino)ethyl methacrylate] (DMAEMA) has been studied for its micellization behavior and potential applications as polymeric surfactants. This research found that polymers of DMAEMA exhibit critical micelle concentration (CMC) and surface tension properties that are conducive to their use in emulsion polymerization, demonstrating the versatility of 2-oxo-2-(phenethylamino)ethyl derivatives in polymer science (Liu et al., 2004).

Antifungal and Antimicrobial Activities

New phenolic acid derivatives from insect-derived fungi have shown significant antifungal activity against various pathogens, indicating the potential of 2-oxo-2-(phenethylamino)ethyl derivatives in developing new antimicrobial agents. This suggests that such compounds could be vital in creating new pharmaceuticals to combat resistant strains of fungi and bacteria (Ding et al., 2020).

Biomass Conversion and Renewable Chemicals

Studies have explored the conversion of biomass-derived materials into valuable chemicals, demonstrating the role of 2-oxo-2-(phenethylamino)ethyl derivatives in sustainable chemistry. For instance, an efficient route from biomass-derived pinacol and acrolein to o-Xylene, a large-volume chemical, showcases the potential of utilizing such compounds in renewable chemical synthesis, contributing to the development of greener chemical processes (Hu et al., 2017).

Eigenschaften

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPIOUNWBYAUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)